Jak-IN-14

Description

Properties

IUPAC Name |

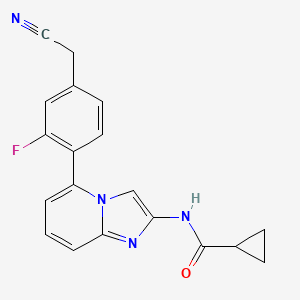

N-[5-[4-(cyanomethyl)-2-fluorophenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O/c20-15-10-12(8-9-21)4-7-14(15)16-2-1-3-18-22-17(11-24(16)18)23-19(25)13-5-6-13/h1-4,7,10-11,13H,5-6,8H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLCYDOEKWSOBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CN3C(=N2)C=CC=C3C4=C(C=C(C=C4)CC#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In Vitro Enzymatic Activity of a Novel JAK Inhibitor: A Technical Overview

This guide provides a detailed examination of the in vitro enzymatic activity of Jak-IN-X, a potent and selective inhibitor of the Janus kinase (JAK) family. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of kinase inhibitors and their therapeutic applications.

Introduction to JAK Kinases and Inhibition

The Janus kinase (JAK) family, comprising four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in mediating signal transduction for a wide array of cytokines and growth factors.[1][2][3] This signaling cascade, known as the JAK-STAT pathway, is integral to various cellular processes, including immune function, cell growth, and differentiation.[4][5] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, as well as certain cancers.[6][7][8] Consequently, the development of small molecule inhibitors targeting JAKs has emerged as a promising therapeutic strategy.[2]

Jak-IN-X is a novel ATP-competitive inhibitor designed to selectively target specific members of the JAK family, thereby modulating downstream signaling events. This document outlines the in vitro enzymatic profile of Jak-IN-X and provides detailed methodologies for its characterization.

Quantitative Analysis of In Vitro Kinase Inhibition

The inhibitory activity of Jak-IN-X against the four human JAK isoforms was determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.

| Kinase Target | Jak-IN-X IC50 (nM) |

| JAK1 | 5.2 |

| JAK2 | 8.1 |

| JAK3 | 150.7 |

| TYK2 | 75.3 |

Table 1: In Vitro Enzymatic Activity of Jak-IN-X against JAK Family Kinases. The data demonstrates that Jak-IN-X is a potent inhibitor of JAK1 and JAK2, with significantly lower activity against JAK3 and TYK2, indicating a selective inhibition profile.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling pathway is initiated upon the binding of a cytokine to its cognate receptor on the cell surface.[8][9] This binding event induces receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation.[9] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8][9] Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[9]

Experimental Protocols

The following section details the methodology for determining the in vitro enzymatic activity of Jak-IN-X.

Reagents and Materials

-

Enzymes: Recombinant human JAK1, JAK2, JAK3, and TYK2 (catalytic domains).

-

Substrate: Biotinylated peptide substrate.

-

Cofactor: Adenosine triphosphate (ATP).

-

Inhibitor: Jak-IN-X, dissolved in dimethyl sulfoxide (DMSO).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

-

Detection Reagents: Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated fluorophore).

-

Microplates: 384-well, low-volume, white microplates.

In Vitro Kinase Inhibition Assay Protocol

In vitro kinase assays are a fundamental method for quantifying the potency of potential inhibitors against purified enzymes.[7][10] The following protocol outlines a typical HTRF-based assay for determining the IC50 of Jak-IN-X.

-

Compound Preparation: A serial dilution of Jak-IN-X is prepared in DMSO, followed by a further dilution in the assay buffer.

-

Enzyme and Substrate Preparation: The respective JAK enzyme and the biotinylated peptide substrate are diluted in the assay buffer.

-

Reaction Initiation: The kinase reaction is initiated by adding ATP to the wells of the microplate containing the enzyme, substrate, and inhibitor.

-

Incubation: The reaction mixture is incubated at room temperature for a specified period, typically 60 minutes, to allow for substrate phosphorylation.

-

Reaction Termination and Detection: The enzymatic reaction is stopped by the addition of EDTA. The HTRF detection reagents are then added, and the plate is incubated to allow for binding to the phosphorylated substrate.

-

Data Acquisition: The HTRF signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

Data Analysis: The raw data is converted to percent inhibition relative to control wells (containing DMSO without the inhibitor). The IC50 values are then calculated by fitting the percent inhibition data to a four-parameter logistic equation using appropriate software.

Conclusion

The in vitro enzymatic data for Jak-IN-X demonstrate its potent and selective inhibition of JAK1 and JAK2. This selectivity profile suggests its potential for therapeutic applications where the modulation of specific JAK-mediated signaling pathways is desired. The methodologies outlined in this guide provide a robust framework for the characterization of Jak-IN-X and other novel kinase inhibitors. Further studies are warranted to elucidate the cellular activity and in vivo efficacy of this compound.

References

- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological properties of JTE-052: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 7. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 8. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Jak-IN-14: Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of Jak-IN-14, a potent and selective inhibitor of Janus kinases (JAKs). The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound. This document details the quantitative binding data, experimental protocols for its determination, and the underlying signaling pathways.

Core Concepts: Binding Affinity and Kinetics

In drug discovery, binding affinity refers to the strength of the interaction between a ligand (such as Jak-IN-14) and its protein target (a JAK kinase). It is a critical parameter for determining a drug's potency and is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. Another common measure is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%.

Binding kinetics describes the rates at which a drug associates with its target (the association rate constant, kon) and dissociates from it (the dissociation rate constant, koff). These parameters provide a more dynamic view of the drug-target interaction than affinity alone and can be crucial for predicting in vivo efficacy and duration of action. The equilibrium dissociation constant (Kd) is the ratio of the dissociation and association rate constants (koff/kon).

Jak-IN-14: A Selective Janus Kinase Inhibitor

Jak-IN-14 is a selective inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. These enzymes are crucial for cytokine signaling through the JAK-STAT pathway, which plays a pivotal role in immunity, inflammation, and hematopoiesis. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).

Initial reports identified Jak-IN-14 as a potent and selective JAK1 inhibitor, exhibiting 8-fold greater selectivity for JAK1 over JAK2 and JAK3. However, further investigation and publicly available data from chemical suppliers often refer to a compound with a similar name, "JAK3-IN-14," which is characterized as a potent JAK3 inhibitor. It is crucial for researchers to verify the specific identity and selectivity profile of the compound they are using, for instance, by referencing the CAS number (1973485-06-1 for Jak-IN-14).

Quantitative Binding Data for JAK Kinase Inhibitors

The following table summarizes the available quantitative binding data for a JAK inhibitor, identified as JAK3-IN-14, which may be the same as or structurally related to the compound of interest. Researchers should confirm the identity of their specific compound.

| Target Kinase | IC50 (nM) |

| JAK3 | 38 |

| JAK2 | 600 |

Signaling Pathway: The JAK-STAT Cascade

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Understanding this pathway is essential for contextualizing the mechanism of action of Jak-IN-14.

Preliminary Studies on the JAK Inhibitor Jak-IN-14 in Cellular Models: A Technical Guide

This technical guide provides an in-depth overview of the preclinical evaluation of Jak-IN-14, a novel Janus kinase (JAK) inhibitor, in various cellular models. The document is intended for researchers, scientists, and drug development professionals interested in the cellular pharmacology and mechanism of action of next-generation kinase inhibitors.

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal in transducing signals for a multitude of cytokines, growth factors, and hormones.[1][2][3] This signaling cascade, known as the JAK-STAT pathway, is integral to cellular processes such as hematopoiesis, immune regulation, cell proliferation, and apoptosis.[4][5] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune diseases, inflammatory conditions, and malignancies.[5][6][7] Consequently, targeting JAKs with small-molecule inhibitors has emerged as a promising therapeutic strategy.[2][8]

Jak-IN-14 is a potent, ATP-competitive small-molecule inhibitor designed to target the kinase activity of JAK enzymes, thereby modulating the downstream signaling events. This guide summarizes the key preliminary in vitro studies, presenting quantitative data on its inhibitory activity, effects on cellular proliferation, and impact on the canonical JAK-STAT signaling pathway. Detailed experimental protocols and visual representations of the underlying molecular interactions and workflows are provided to facilitate a comprehensive understanding of the preliminary findings for Jak-IN-14.

Mechanism of Action

Jak-IN-14 exerts its biological effects by inhibiting the activity of one or more members of the Janus kinase family, which in turn interferes with the JAK-STAT signaling pathway.[1] Cytokines and growth factors play a crucial role in cell growth and immune responses by binding to and activating type I and type II cytokine receptors.[1] This ligand binding brings the receptor-associated JAKs into close proximity, facilitating their trans-phosphorylation and activation.[8][9] The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors.[9] These phosphorylated sites serve as docking stations for the recruitment of Signal Transducer and Activator of Transcription (STAT) proteins.[9][10] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they bind to specific DNA sequences to regulate gene transcription.[2][9][10] Jak-IN-14, by competing with ATP for the binding site in the kinase domain of JAKs, prevents the phosphorylation cascade, thereby inhibiting the downstream signaling.[2]

Quantitative Data Presentation

The following tables summarize the quantitative data from in vitro cellular assays designed to characterize the activity of Jak-IN-14.

Table 1: In Vitro Kinase Inhibitory Activity of Jak-IN-14

| Kinase Target | IC₅₀ (nM) | Assay Type |

| JAK1 | 5.2 | Biochemical Kinase Assay |

| JAK2 | 3.8 | Biochemical Kinase Assay |

| JAK3 | 58.1 | Biochemical Kinase Assay |

| TYK2 | 45.3 | Biochemical Kinase Assay |

IC₅₀ values represent the concentration of Jak-IN-14 required to inhibit 50% of the kinase activity.

Table 2: Anti-proliferative Activity of Jak-IN-14 in Hematopoietic Cell Lines

| Cell Line | Relevant Mutation | Cytokine Stimulation | GI₅₀ (nM) | Assay Type |

| Ba/F3-TEL-JAK2 | Constitutively Active JAK2 | None | 150 | AlamarBlue Assay |

| HEL 92.1.7 | JAK2 V617F | None | 250 | AlamarBlue Assay |

| TF-1 | Wild-type JAK2 | GM-CSF | 300 | SRB Assay |

| U937 | Wild-type JAK2 | IL-3 | 450 | AlamarBlue Assay |

GI₅₀ values represent the concentration of Jak-IN-14 required to inhibit 50% of cell growth.

Table 3: Inhibition of STAT Phosphorylation by Jak-IN-14 in Cellular Models

| Cell Line | Cytokine Stimulant (Concentration) | Target Phosphoprotein | IC₅₀ (nM) | Assay Type |

| HEL 92.1.7 | None | pSTAT5 (Tyr694) | 180 | Western Blot |

| TF-1 | GM-CSF (10 ng/mL) | pSTAT5 (Tyr694) | 220 | Western Blot |

| U937 | IL-3 (20 ng/mL) | pSTAT3 (Tyr705) | 350 | Western Blot |

IC₅₀ values represent the concentration of Jak-IN-14 required to inhibit 50% of the cytokine-induced phosphorylation of the target STAT protein.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Kinase Assay

-

Objective: To determine the in vitro inhibitory activity of Jak-IN-14 against purified JAK enzymes.

-

Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; substrate peptide (e.g., poly-Glu-Tyr); Jak-IN-14; kinase buffer; 96-well plates; plate reader.

-

Procedure:

-

Prepare serial dilutions of Jak-IN-14 in DMSO.

-

Add the kinase, substrate peptide, and Jak-IN-14 dilutions to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo Kinase Assay).

-

Calculate the IC₅₀ values by fitting the data to a four-parameter logistic curve.

-

Cell Viability (AlamarBlue) Assay

-

Objective: To assess the anti-proliferative effects of Jak-IN-14 on hematopoietic cell lines.[11]

-

Materials: Hematopoietic cell lines (e.g., HEL 92.1.7, U937); complete culture medium; Jak-IN-14; AlamarBlue reagent; 96-well cell culture plates; incubator; plate reader.

-

Procedure:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[12]

-

Treat the cells with serial dilutions of Jak-IN-14 and incubate for 72 hours.

-

Add AlamarBlue reagent to each well and incubate for an additional 4-6 hours.

-

Measure the fluorescence or absorbance at the appropriate wavelengths.

-

Calculate the GI₅₀ values by normalizing the data to untreated controls.

-

Western Blot Analysis of STAT Phosphorylation

-

Objective: To determine the effect of Jak-IN-14 on the phosphorylation of downstream STAT proteins.

-

Materials: Cell lines; complete culture medium; cytokine stimulants (e.g., IL-3, GM-CSF); Jak-IN-14; lysis buffer; primary antibodies (anti-pSTAT3, anti-pSTAT5, anti-STAT3, anti-STAT5, anti-GAPDH); secondary antibodies; SDS-PAGE gels; Western blotting apparatus; chemiluminescence substrate.

-

Procedure:

-

Culture cells to 70-80% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of Jak-IN-14 for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine for 15-30 minutes.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total STAT proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and calculate the IC₅₀ for inhibition of phosphorylation.

-

Visualization of Signaling Pathways and Workflows

Canonical JAK-STAT Signaling Pathway

The following diagram illustrates the key steps in the canonical JAK-STAT signaling pathway, which is the primary target of Jak-IN-14.

Experimental Workflow for Cellular Evaluation of Jak-IN-14

This diagram outlines the logical progression of experiments for the preliminary in vitro characterization of a JAK inhibitor like Jak-IN-14.

Conclusion

The preliminary in vitro studies on Jak-IN-14 demonstrate its potent inhibitory activity against JAK1 and JAK2 kinases. This biochemical activity translates into effective inhibition of cell proliferation in hematopoietic cell lines dependent on JAK signaling. Furthermore, Jak-IN-14 effectively suppresses the phosphorylation of downstream STAT proteins in a dose-dependent manner, confirming its on-target mechanism of action within a cellular context. These initial findings underscore the potential of Jak-IN-14 as a valuable research tool for dissecting JAK-STAT signaling and as a promising candidate for further preclinical and clinical development in the context of hematological malignancies and inflammatory disorders. Future studies should aim to elucidate its selectivity profile across a broader range of kinases and evaluate its efficacy and safety in in vivo models.

References

- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 4. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 11. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Delving into Cytokine Signaling: A Technical Guide to Jak-IN-14

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Jak-IN-14, a potent and selective Janus kinase 1 (JAK1) inhibitor, as a tool for investigating cytokine signaling pathways. By elucidating its mechanism of action, providing detailed experimental protocols, and presenting its inhibitory profile, this document serves as a comprehensive resource for researchers leveraging Jak-IN-14 to dissect the intricate roles of JAK-STAT signaling in health and disease.

Core Concepts: The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors, playing a pivotal role in immunity, inflammation, hematopoiesis, and cell growth.[1] The pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs. There are four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.[1] This activation triggers a cascade of phosphorylation events, including the phosphorylation of the receptor itself and downstream STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.[2][3]

Jak-IN-14: A Selective JAK1 Inhibitor

Jak-IN-14, with the chemical name N-[5-[4-(cyanomethyl)-2-fluorophenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide, is a small molecule inhibitor that demonstrates potent and selective inhibition of JAK1.[4][] Its selectivity for JAK1 allows researchers to specifically probe the functions of this particular kinase in various cytokine signaling pathways.

Mechanism of Action

Like other JAK inhibitors, Jak-IN-14 functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAK1. This binding event prevents the phosphorylation of STAT proteins and other downstream substrates, thereby blocking the transduction of signals from cytokine receptors to the nucleus. The selective inhibition of JAK1 by Jak-IN-14 makes it a valuable tool for distinguishing the specific roles of JAK1-dependent cytokine signaling from pathways that may be mediated by other JAK family members.

Quantitative Data: Inhibitory Profile of Jak-IN-14

The following table summarizes the known inhibitory activity of Jak-IN-14 against members of the JAK family. This data is crucial for designing experiments and interpreting results related to its use in studying cytokine signaling.

| Kinase Target | IC50 | Selectivity | Reference |

| JAK1 | < 5 µM | > 8-fold vs. JAK2 & JAK3 | [4] |

| JAK2 | Not specified | ||

| JAK3 | Not specified | ||

| TYK2 | Not specified |

Note: Specific IC50 values for JAK2, JAK3, and TYK2 are not publicly available at this time. The selectivity is based on the information provided in patent WO2016119700A1.

Mandatory Visualizations

To aid in the understanding of the concepts discussed, the following diagrams illustrate the JAK-STAT signaling pathway and the mechanism of action of Jak-IN-14.

Caption: The canonical JAK-STAT signaling pathway.

Caption: Mechanism of action of Jak-IN-14.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate cytokine signaling pathways using Jak-IN-14.

Kinase Assay (Biochemical)

This protocol is a general guideline for determining the in vitro inhibitory activity of Jak-IN-14 against JAK family kinases.

Objective: To determine the IC50 of Jak-IN-14 for JAK1, JAK2, JAK3, and TYK2.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

ATP

-

Substrate peptide (e.g., a biotinylated peptide with a tyrosine residue)

-

Jak-IN-14

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, HTRF®, or AlphaScreen®)

-

384-well plates

Procedure:

-

Prepare a serial dilution of Jak-IN-14 in DMSO.

-

Add the diluted Jak-IN-14 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the JAK enzyme and substrate peptide solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of Jak-IN-14 and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-STAT Assay (Western Blot)

This protocol details how to assess the effect of Jak-IN-14 on cytokine-induced STAT phosphorylation in a cellular context.

Objective: To determine the effect of Jak-IN-14 on the phosphorylation of a specific STAT protein (e.g., pSTAT3) in response to cytokine stimulation (e.g., IL-6).

Materials:

-

Cell line responsive to a specific cytokine (e.g., HeLa cells for IL-6)

-

Jak-IN-14

-

Cytokine (e.g., recombinant human IL-6)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Jak-IN-14 or DMSO for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine for a predetermined time (e.g., 15-30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against the total STAT protein and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-STAT signal to the total STAT and loading control signals.

-

Plot the normalized signal against the concentration of Jak-IN-14 to determine its inhibitory effect.

-

By employing these protocols and understanding the inhibitory profile of Jak-IN-14, researchers can effectively investigate the specific roles of JAK1 in various cytokine signaling pathways, contributing to a deeper understanding of inflammatory and immune responses and facilitating the development of novel therapeutic strategies.

References

- 1. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK/STAT Pathways in Cytokine Signaling and Myeloproliferative Disorders: Approaches for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK-IN-14|CAS 1973485-06-1|DC Chemicals [dcchemicals.com]

Methodological & Application

Application Notes and Protocols for JAK Inhibitors in Cancer Cell Lines

Note to the Researcher: Extensive literature searches did not yield specific experimental data for a compound designated "Jak-IN-14." This may indicate that it is a novel, pre-publication, or internal compound. The following application notes and protocols are based on the well-characterized, potent, and selective JAK1/2 inhibitor, Ruxolitinib (also known as INCB018424) . Ruxolitinib is a clinically approved drug and a widely used research tool, making it an excellent proxy for establishing experimental parameters for novel JAK inhibitors. The provided concentration ranges and protocols should serve as a strong starting point for your experiments with Jak-IN-14, with the understanding that optimization will be necessary.

Introduction to JAK Inhibition in Cancer

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1][2] This pathway transduces signals from a multitude of cytokines and growth factors that are pivotal for cell proliferation, differentiation, and immune responses.[3][4][5] Dysregulation of the JAK-STAT pathway, often through activating mutations in JAKs or upstream receptors, is a hallmark of various cancers, particularly hematologic malignancies and a growing number of solid tumors.[4][6] Constitutive activation of this pathway drives tumor cell survival and proliferation, making JAKs attractive therapeutic targets.[4]

JAK inhibitors, such as Ruxolitinib, are small molecules designed to block the ATP-binding site of JAK enzymes, thereby preventing the phosphorylation and activation of STAT proteins and halting the downstream pro-survival signaling cascade.

Mechanism of Action: The JAK/STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. The binding of a ligand to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity. This allows for trans-phosphorylation and activation of the JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell survival, proliferation, and inflammation. JAK inhibitors block the initial phosphorylation step, effectively shutting down the entire cascade.

Figure 1: Simplified JAK/STAT signaling pathway and the inhibitory action of a JAK inhibitor.

Recommended Concentrations for Cancer Cell Lines

The effective concentration of a JAK inhibitor, such as Ruxolitinib, is highly dependent on the specific cancer cell line, due to variations in their genetic background and dependence on the JAK-STAT pathway. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological process, such as cell proliferation.

The following table summarizes reported IC50 values for Ruxolitinib in various cancer cell lines. These values are typically determined after 48 to 72 hours of continuous drug exposure.

| Cell Line | Cancer Type | IC50 Value (Ruxolitinib) | Reference |

| HEL | Erythroleukemia (JAK2 V617F mutant) | 0.3 - 1.4 µM | [7] |

| Ba/F3-JAK2V617F | Pro-B Cell Line (Engineered) | ~126 - 1500 nM | [6][7] |

| K-562 | Chronic Myeloid Leukemia | ~20 µM (at 48h) | |

| NCI-BL 2171 | B-cell Lymphoma | ~23.3 µM (at 48h) | |

| MCF-7 | Breast Adenocarcinoma (ER+) | 30.42 µM | [8] |

| SKBR3 | Breast Adenocarcinoma (HER2+) | 13.94 µM | [8] |

| MDA-MB-468 | Breast Adenocarcinoma (Triple-Negative) | 10.87 µM | [8] |

| HCT-116 | Colon Carcinoma | > 10 µM | [7] |

Note: For initial experiments with Jak-IN-14, it is recommended to perform a dose-response curve starting from a low nanomolar range up to the high micromolar range (e.g., 1 nM to 50 µM) to determine the IC50 in your specific cell line of interest.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of Jak-IN-14.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

Jak-IN-14 (or Ruxolitinib as a positive control)

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of Jak-IN-14 in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0, 0.01, 0.1, 1, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Figure 2: Workflow for a typical cell viability assay to determine IC50.

Western Blot for JAK/STAT Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of JAK and STAT proteins, providing direct evidence of pathway inhibition.

Materials:

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with Jak-IN-14 at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for a specified time (e.g., 2, 6, or 24 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the ratio of phosphorylated to total protein.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well cell culture plates

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with Jak-IN-14 at desired concentrations for a specified time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifugation.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Figure 3: Logical relationship of cell states and staining for apoptosis analysis.

Conclusion and Best Practices

These application notes provide a comprehensive framework for evaluating the efficacy and mechanism of a novel JAK inhibitor, using the well-established compound Ruxolitinib as a reference. When working with a new compound like Jak-IN-14, it is crucial to:

-

Perform thorough dose-response and time-course studies to determine the optimal experimental conditions for each cell line.

-

Always include appropriate controls , such as a vehicle control (e.g., DMSO) and a positive control (e.g., a known JAK inhibitor like Ruxolitinib).

-

Confirm on-target activity by assessing the phosphorylation status of direct downstream targets like STAT3 or STAT5 via Western blot.

-

Ensure the quality and purity of the compound to obtain reliable and reproducible results.

By following these protocols and best practices, researchers can effectively characterize the anti-cancer properties of novel JAK inhibitors and advance the development of targeted cancer therapies.

References

- 1. Janus kinase - Wikipedia [en.wikipedia.org]

- 2. JAK Family Decoding: Key Hubs and Potential Targets in Tumors - Bio-Connect [bio-connect.nl]

- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the JAK/STAT pathway in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jakinibs: A New Class of Kinase Inhibitors in Cancer and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity and preclinical studies using cell lines and primary cells from polycythemia vera patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Effects of Ruxolitinib and Calcitriol Combination Treatment on Various Molecular Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Jak-IN-14 Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction: Jak-IN-14 is a potent and selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in cytokine signaling pathways that are implicated in various inflammatory and autoimmune diseases.[1][2][3] Proper preparation of stock solutions is crucial for ensuring the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of Jak-IN-14 stock solutions for both in vitro and in vivo applications.

Chemical and Physical Properties

A summary of the key properties of Jak-IN-14 is presented below. This data is essential for accurate calculations when preparing stock solutions.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₅FN₄O | [] |

| Molecular Weight | 334.35 g/mol | [2][] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [2][] |

| Purity | ≥98% | [] |

| Mechanism of Action | Potent and selective JAK1 inhibitor (IC₅₀ <5 µM) | [1][2] |

Signaling Pathway of Jak-IN-14

Jak-IN-14 exerts its effect by inhibiting the JAK-STAT signaling pathway. This pathway is a primary mechanism for transducing signals from various cytokines and growth factors, which play a central role in immunity and inflammation.[5] The inhibitor prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby blocking their translocation to the nucleus and subsequent gene transcription.

Experimental Protocols

Materials Required

-

Jak-IN-14 powder

-

Dimethyl sulfoxide (DMSO), anhydrous, sterile

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (recommended)

-

Sterile pipette tips and pipettors

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Experimental Workflow: Stock Solution Preparation

The general workflow for preparing a concentrated stock solution of Jak-IN-14 is outlined below.

Protocol for Preparing a 10 mM DMSO Stock Solution

-

Preparation: Bring the vial of Jak-IN-14 powder to room temperature before opening to prevent condensation.

-

Calculation: To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

-

Example for 1 mL of 10 mM stock:

-

Mass (mg) = 10 mmol/L × 0.001 L × 334.35 g/mol = 3.34 mg

-

-

Weighing: Accurately weigh 3.34 mg of Jak-IN-14 powder and transfer it to a sterile microcentrifuge tube.

-

Dissolving: Add 1 mL of sterile DMSO to the tube.

-

Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. To enhance solubility, the solution can be gently warmed to 37°C or placed in an ultrasonic bath for a short period.[2]

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber tubes.[2]

-

Storage: Store the aliquots protected from light. For optimal stability, follow the storage recommendations in the table below.

Stock Solution Calculation Table

This table provides the required mass of Jak-IN-14 for preparing stock solutions at common concentrations.

| Desired Stock Concentration | Volume of DMSO to Add to 1 mg Jak-IN-14 | Volume of DMSO to Add to 5 mg Jak-IN-14 |

| 1 mM | 2.99 mL | 14.95 mL |

| 5 mM | 598.2 µL | 2.99 mL |

| 10 mM | 299.1 µL | 1.50 mL |

| Table adapted from supplier data.[2] |

Preparation of Working Solutions for In Vitro Experiments

For cell-based assays, the high-concentration DMSO stock must be diluted to the final working concentration in the appropriate cell culture medium or buffer.

-

Thaw: Thaw a single aliquot of the Jak-IN-14 stock solution at room temperature.

-

Dilution: Perform a serial dilution if necessary. Directly add the calculated volume of the stock solution to the experimental medium and mix immediately and thoroughly.

-

Vehicle Control: It is critical to include a vehicle control in your experiments by adding the same final concentration of DMSO to the medium as is present in the Jak-IN-14 treated samples. This accounts for any effects of the solvent on the cells.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of Jak-IN-14.

| Condition | Storage Temperature | Shelf Life | Recommendations |

| Solid Powder | -20°C | ≥ 3 years | Store in a desiccator, protected from light. |

| DMSO Stock Solution | -20°C | ≤ 1 month | Recommended for short-term storage.[2] |

| DMSO Stock Solution | -80°C | ≤ 6 months | Recommended for long-term storage.[2] |

Important Considerations:

-

Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is highly recommended to preserve its stability.[2]

-

In Vivo Formulations: For animal studies, specific formulations may be required to ensure solubility and bioavailability. A common formulation for similar inhibitors involves a mixture of solvents like DMSO, PEG300, Tween 80, and saline.[6] The optimal formulation should be determined based on the specific experimental model and route of administration.

Disclaimer: This protocol serves as a general guideline. Researchers should consult product-specific datasheets and may need to optimize the protocol for their specific experimental setup. Always adhere to laboratory safety procedures when handling chemical reagents.

References

- 1. JAK-IN-14|CAS 1973485-06-1|DC Chemicals [dcchemicals.com]

- 2. glpbio.com [glpbio.com]

- 3. Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Abrocitinib | JAK | TargetMol [targetmol.com]

Application of Jak-IN-14 in Autoimmune Disease Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, are a significant area of research and drug development. The Janus kinase (JAK) signaling pathway plays a crucial role in the pathogenesis of many of these disorders by mediating the signaling of numerous pro-inflammatory cytokines.[1][2][3][4] Jak-IN-14 is a potent and selective inhibitor of JAK1, a key enzyme in this pathway, making it a valuable tool for investigating the role of JAK1 in autoimmune and inflammatory processes.[5][6][][8] This document provides detailed application notes and protocols for the use of Jak-IN-14 in preclinical research models of autoimmune diseases.

Mechanism of Action: The JAK/STAT Signaling Pathway

The JAK-STAT signaling cascade is a primary mechanism for a multitude of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.[1][3][9][10] The pathway consists of three main components: a cytokine receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[11]

Upon a cytokine binding to its receptor, the associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they modulate the expression of target genes.[10][11]

Jak-IN-14 exerts its immunomodulatory effects by selectively inhibiting JAK1, thereby blocking the phosphorylation and activation of downstream STAT proteins. This disruption of the signaling cascade prevents the transcription of pro-inflammatory genes, ultimately reducing the inflammatory response.

Figure 1: Simplified diagram of the JAK/STAT signaling pathway and the inhibitory action of Jak-IN-14.

Quantitative Data

Jak-IN-14 is a potent and selective JAK1 inhibitor. The following table summarizes its in vitro inhibitory activity against the four members of the JAK family.

| Target | IC50 | Selectivity vs JAK1 | Reference |

| Jak-IN-14 (JAK1 inhibitor) | |||

| JAK1 | <5 µM | - | [5][8] |

| JAK2 | >8-fold higher than JAK1 | >8-fold | [5][6][8] |

| JAK3 | >8-fold higher than JAK1 | >8-fold | [5][6][8] |

| TYK2 | Not specified | Not specified | |

| JAK3-IN-14 (for comparison) | |||

| JAK3 | 38 nM | - | [12] |

| JAK2 | 600 nM | 15.8-fold (vs JAK3) | [12] |

Note: It is important to distinguish between different research compounds that may share similar names. The data presented here is for the selective JAK1 inhibitor, Jak-IN-14, unless otherwise specified.

Application in Autoimmune Disease Models

Jak-IN-14 is a valuable tool for studying the role of JAK1 in various autoimmune diseases. Preclinical animal models are essential for evaluating the efficacy and mechanism of action of potential therapeutic agents.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used and well-characterized model of rheumatoid arthritis. It shares many pathological and immunological features with the human disease, including synovitis, cartilage degradation, and bone erosion.

Figure 2: Experimental workflow for evaluating Jak-IN-14 in a collagen-induced arthritis (CIA) model.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the IC50 of Jak-IN-14 against JAK family kinases.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Jak-IN-14 (serial dilutions)

-

Assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

-

Plate reader

Protocol:

-

Prepare serial dilutions of Jak-IN-14 in DMSO and then in assay buffer.

-

In a 384-well plate, add the kinase, substrate peptide, and Jak-IN-14 (or vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for the specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of Jak-IN-14.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

In Vivo Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the in vivo efficacy of Jak-IN-14 in a mouse model of rheumatoid arthritis.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Jak-IN-14

-

Vehicle (e.g., 0.5% methylcellulose)

-

Syringes and needles for immunization and administration

-

Calipers for measuring paw thickness

Protocol:

-

Disease Induction:

-

On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.

-

On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in IFA.

-

-

Treatment:

-

Prophylactic: Begin daily administration of Jak-IN-14 (e.g., via oral gavage) from day 0 or day 21.

-

Therapeutic: Begin daily administration of Jak-IN-14 upon the onset of clinical signs of arthritis (e.g., a clinical score of ≥2).

-

-

Assessment:

-

Monitor mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw).

-

Measure paw thickness regularly using calipers.

-

At the end of the study, collect blood for cytokine analysis (e.g., ELISA for IL-6, TNF-α).

-

Harvest paws for histopathological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.

-

For pharmacodynamic assessment, tissue samples can be collected at specified time points after the final dose to measure the levels of phosphorylated STAT proteins (pSTAT) by Western blot or flow cytometry to confirm target engagement.

-

Conclusion

Jak-IN-14 is a valuable research tool for investigating the role of JAK1 in the pathophysiology of autoimmune diseases. Its selectivity for JAK1 allows for a more targeted approach to understanding the specific contributions of this kinase to inflammatory processes. The protocols and data presented here provide a framework for researchers to effectively utilize Jak-IN-14 in their preclinical studies, ultimately contributing to the development of novel therapies for autoimmune disorders.

References

- 1. Jak Inhibitors for Treatment of Autoimmune Diseases: Lessons from Systemic Sclerosis and Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]

- 4. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy | MDPI [mdpi.com]

- 10. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. glpbio.com [glpbio.com]

Application Notes and Protocols: Detecting p-STAT Inhibition by Jak-IN-14 Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation.[1] Dysregulation of this pathway is implicated in various diseases, including inflammatory conditions and cancers.[1][2] Small molecule inhibitors targeting JAK enzymes are therefore of significant therapeutic interest.[3] This document provides a detailed protocol for assessing the inhibitory activity of a novel JAK inhibitor, herein referred to as Jak-IN-14, by monitoring the phosphorylation status of STAT proteins using Western blotting. The protocol outlines cell culture and treatment, protein extraction, quantification, and immunodetection procedures.

Introduction to the JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway transduces signals from extracellular cytokines and growth factors to the nucleus, culminating in the regulation of gene expression. The process is initiated when a ligand binds to its corresponding cell-surface receptor, leading to the activation of receptor-associated JAKs.[1][4] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[1] Subsequently, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to modulate gene transcription.[4]

JAK inhibitors are a class of drugs that interfere with this pathway by blocking the activity of one or more of the JAK family members (JAK1, JAK2, JAK3, and TYK2).[3] By inhibiting JAKs, these compounds prevent the phosphorylation and subsequent activation of STAT proteins, thereby downregulating the expression of pro-inflammatory and proliferative genes. Western blotting is a widely used technique to assess the efficacy of such inhibitors by measuring the levels of phosphorylated STAT (p-STAT) relative to total STAT.[5]

Signaling Pathway Diagram

Caption: The JAK/STAT signaling pathway and the inhibitory action of Jak-IN-14.

Experimental Workflow

Caption: Workflow for Western blot analysis of p-STAT after Jak-IN-14 treatment.

Detailed Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

1. Cell Culture and Treatment:

-

Seed cells in appropriate culture dishes and grow to 70-80% confluency.

-

Starve the cells in serum-free media for 4-6 hours prior to treatment to reduce basal levels of STAT phosphorylation.

-

Prepare a stock solution of Jak-IN-14 in a suitable solvent (e.g., DMSO).

-

Treat cells with varying concentrations of Jak-IN-14 for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO) and a positive control (cytokine stimulation, e.g., IL-6 or IFN-γ) to induce STAT phosphorylation.

2. Cell Lysis and Protein Extraction:

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[6]

-

Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Agitate the lysate for 30 minutes at 4°C.

-

Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer.

4. SDS-PAGE:

-

Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

-

Run the gel in 1x running buffer until the dye front reaches the bottom of the gel.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

6. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7] When detecting phosphorylated proteins, BSA is often recommended to reduce background.

-

Incubate the membrane with the primary antibody specific for the phosphorylated STAT protein of interest (e.g., anti-p-STAT3 Tyr705) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]

-

Wash the membrane three times for 5-10 minutes each with TBST.

7. Signal Detection:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.

8. Stripping and Re-probing (Optional):

-

To detect total STAT and a loading control (e.g., GAPDH or β-actin) on the same membrane, the membrane can be stripped of the primary and secondary antibodies.

-

Incubate the membrane in a stripping buffer, wash thoroughly, and then re-block before incubating with the next primary antibody.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a table for clear comparison. The band intensities can be quantified using densitometry software. The levels of p-STAT should be normalized to the total STAT levels, and then to the loading control.

| Treatment Group | Jak-IN-14 Conc. (µM) | p-STAT / Total STAT Ratio (Normalized to Loading Control) | % Inhibition of p-STAT |

| Vehicle Control | 0 | 1.00 | 0% |

| Positive Control (Cytokine) | 0 | Value | N/A |

| Jak-IN-14 | Concentration 1 | Value | Value |

| Jak-IN-14 | Concentration 2 | Value | Value |

| Jak-IN-14 | Concentration 3 | Value | Value |

Note: The optimal concentrations for Jak-IN-14 and the choice of cytokine for stimulation will need to be determined empirically. The table above serves as a template for data presentation.

Reagents and Materials

| Reagent/Material | Recommended Source/Specification |

| Cell Culture Media and Serum | Standard laboratory suppliers |

| Jak-IN-14 | User-provided |

| Cytokine (e.g., IL-6, IFN-γ) | R&D Systems, PeproTech |

| RIPA Lysis Buffer | Cell Signaling Technology, Thermo Fisher Scientific |

| Protease Inhibitor Cocktail | Roche, Sigma-Aldrich |

| Phosphatase Inhibitor Cocktail | Roche, Sigma-Aldrich |

| BCA Protein Assay Kit | Thermo Fisher Scientific |

| Laemmli Sample Buffer | Bio-Rad Laboratories |

| SDS-PAGE Gels | Bio-Rad Laboratories (precast or hand-cast) |

| PVDF Membrane | Millipore, Bio-Rad Laboratories |

| Non-fat Dry Milk or BSA | Standard laboratory suppliers |

| TBST Buffer | Prepare in-house or purchase pre-made |

| Primary Antibodies (p-STAT, Total STAT, Loading Control) | Cell Signaling Technology, Abcam |

| HRP-conjugated Secondary Antibodies | Cell Signaling Technology, Jackson ImmunoResearch |

| ECL Substrate | Thermo Fisher Scientific, Bio-Rad Laboratories |

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak p-STAT signal | Ineffective cytokine stimulation | Optimize cytokine concentration and stimulation time. |

| Insufficient protein loading | Increase the amount of protein loaded per well. | |

| Phosphatase activity | Ensure fresh phosphatase inhibitors are added to the lysis buffer. | |

| Inactive primary antibody | Use a new aliquot of the antibody or try a different supplier. | |

| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |

| Primary antibody concentration too high | Optimize the primary antibody dilution. | |

| Insufficient washing | Increase the number and duration of washes. | |

| Non-specific bands | Primary antibody cross-reactivity | Use a more specific antibody; perform a BLAST search of the immunogen sequence. |

| Secondary antibody non-specific binding | Run a secondary antibody-only control. |

Conclusion

This application note provides a comprehensive protocol for evaluating the inhibitory effect of Jak-IN-14 on the JAK/STAT signaling pathway through the detection of phosphorylated STAT proteins by Western blotting. By following this detailed methodology and utilizing the provided templates for data presentation and visualization, researchers can effectively assess the potency and mechanism of action of novel JAK inhibitors. Careful optimization of experimental conditions, particularly inhibitor concentrations and treatment times, is crucial for obtaining reliable and reproducible results.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. JAK-STAT signaling in human disease: from genetic syndromes to clinical inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. JAKs and STATs from a Clinical Perspective: Loss-of-Function Mutations, Gain-of-Function Mutations, and Their Multidimensional Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced efficacy of JAK1 inhibitor with mTORC1/C2 targeting in smoldering/chronic adult T cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with a JAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of intracellular signaling pathways that transduce signals from a wide array of cytokines, interferons, and growth factors.[1] This signaling is essential for the development, proliferation, and function of immune cells.[2] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary route for this signal transduction.[1] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases, making JAK inhibitors a significant area of therapeutic development.[2]

Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous immune cell populations.[3][4] It allows for the simultaneous measurement of multiple parameters, including cell surface markers for immunophenotyping, intracellular cytokine production, proliferation, and the phosphorylation status of signaling proteins like STATs.[3][5] This makes it an invaluable tool for characterizing the in vitro and in vivo effects of JAK inhibitors on immune cells.

These application notes provide a comprehensive overview and detailed protocols for the analysis of immune cells treated with a representative JAK inhibitor. While specific quantitative data for "Jak-IN-14" is not available in the public domain, the following sections present representative data from other well-characterized JAK inhibitors to illustrate the expected experimental outcomes.

Mechanism of Action of JAK Inhibitors

JAK inhibitors function by competing with ATP for the binding site in the kinase domain of JAK proteins, thereby preventing the phosphorylation and activation of the JAKs themselves and their downstream targets, the STAT proteins.[6] Upon cytokine binding to its receptor, receptor-associated JAKs are brought into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription.[1] By inhibiting this cascade, JAK inhibitors can suppress the inflammatory and proliferative responses driven by these cytokines.

Diagram of the JAK-STAT Signaling Pathway and Inhibition

Caption: JAK-STAT signaling pathway and the inhibitory action of a JAK inhibitor.

Data Presentation: Representative Effects of JAK Inhibitors on Immune Cells

The following tables summarize quantitative data from studies on various JAK inhibitors, illustrating their typical effects on immune cell functions. This data is provided as a reference for the expected outcomes when analyzing a novel JAK inhibitor like Jak-IN-14.

Table 1: Inhibition of STAT Phosphorylation by Representative JAK Inhibitors

| Cell Type | Cytokine Stimulant | Downstream STAT | JAK Inhibitor | IC50 (nM) | Percent Inhibition (%) at a given concentration | Reference |

| CD4+ T Cells | IL-6 | pSTAT3 | Tofacitinib | 28 | 85% at 100 nM | [5] |

| CD4+ T Cells | IFN-α | pSTAT1 | Baricitinib | 12 | 90% at 100 nM | [5] |

| Monocytes | GM-CSF | pSTAT5 | Ruxolitinib | 281 | 75% at 1 µM | [7] |

| B Cells | IL-21 | pSTAT3 | Tofacitinib | 45 | 80% at 100 nM | [5] |

| NK Cells | IL-15 | pSTAT5 | Filgotinib | 145 | 70% at 1 µM | [8] |

Table 2: Effect of Representative JAK Inhibitors on T Cell Proliferation and Cytokine Production

| Assay | Immune Cell Type | Stimulation | JAK Inhibitor | Concentration | Observed Effect | Reference |

| Proliferation (Ki-67) | CD8+ T Cells | Anti-CD3/CD28 | JAK1/JAK2 Inhibitor | 1 µM | ~50% reduction in proliferating cells | [3] |

| Proliferation (CFSE) | CD4+ T Cells | PHA | Tofacitinib | 100 nM | Significant decrease in cell division | [4] |

| IFN-γ Production | CD4+ T Cells | T-cell bispecific Ab | Ruxolitinib | 100 nM | ~60% reduction in IFN-γ secretion | [4] |

| IL-6 Production | Monocytes | LPS | Baricitinib | 1 µM | ~70% reduction in IL-6 secretion | [9] |

| TNF-α Production | Macrophages | T-cell contact | Tofacitinib | 1 µM | Significant decrease in TNF-α production | [9] |

Experimental Protocols

The following are detailed protocols for the flow cytometric analysis of immune cells treated with a JAK inhibitor.

Experimental Workflow Diagram

Caption: General experimental workflow for flow cytometry analysis.

Protocol 1: Analysis of STAT Phosphorylation

This protocol is designed to measure the inhibition of cytokine-induced STAT phosphorylation in various immune cell subsets within peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

-

JAK inhibitor (e.g., Jak-IN-14) dissolved in DMSO

-

DMSO (Vehicle control)

-

Recombinant human cytokines (e.g., IL-6, IFN-α, IL-2)

-

FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)

-

Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

-

Fluorochrome-conjugated antibodies:

-

Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD19 (for cell surface staining)

-

Anti-phospho-STAT1 (pY701), Anti-phospho-STAT3 (pY705), Anti-phospho-STAT5 (pY694) (for intracellular staining)

-

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

-

Inhibitor Treatment:

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add the JAK inhibitor at various concentrations (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

-

Cytokine Stimulation:

-

Add the appropriate cytokine to the cell suspension (e.g., 100 ng/mL of IL-6 to assess pSTAT3, or 100 ng/mL of IFN-α to assess pSTAT1).

-

Leave one tube unstimulated as a negative control.

-

Incubate for 15-30 minutes at 37°C.

-

-

Staining:

-

Immediately after stimulation, fix the cells by adding 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.

-

Wash the cells twice with FACS buffer.

-

Permeabilize the cells by resuspending in 100 µL of Permeabilization Buffer and incubate for 30 minutes at 4°C.

-

Add the cocktail of fluorochrome-conjugated antibodies (both surface and intracellular markers) and incubate for 30-60 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in 300 µL of FACS buffer and acquire the samples on a flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter, then identify T cells (CD3+), B cells (CD19+), and monocytes. Further gate on CD4+ and CD8+ T cell subsets.

-

Analyze the Median Fluorescence Intensity (MFI) of the phospho-STAT antibody in each cell population.

-

Calculate the percent inhibition of STAT phosphorylation for each inhibitor concentration compared to the cytokine-stimulated, vehicle-treated control.

-

Protocol 2: T Cell Proliferation Assay

This protocol uses a cell proliferation dye to assess the effect of a JAK inhibitor on T cell proliferation following stimulation.

Materials:

-

Human PBMCs

-

Cell Proliferation Dye (e.g., CFSE or CellTrace™ Violet)

-

RPMI 1640 with 10% FBS

-

JAK inhibitor (e.g., Jak-IN-14) dissolved in DMSO

-

DMSO (Vehicle control)

-

T cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or Phytohemagglutinin (PHA))

-

FACS Buffer

-

Fluorochrome-conjugated antibodies (e.g., Anti-CD4, Anti-CD8)

-

Flow cytometer

Procedure:

-

Cell Labeling:

-

Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add the cell proliferation dye at the recommended concentration and incubate for 10-20 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of cold RPMI 1640 with 10% FBS and incubate on ice for 5 minutes.

-

Wash the cells three times with complete medium.

-

-

Cell Culture and Treatment:

-

Resuspend the labeled cells in complete medium and plate in a 96-well plate at 2 x 10^5 cells/well.

-

Add the JAK inhibitor at various concentrations or DMSO as a vehicle control.

-

Add the T cell activation stimulus (e.g., plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL).

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Staining and Analysis:

-

Harvest the cells and wash with FACS buffer.

-

Stain with fluorochrome-conjugated antibodies for cell surface markers (e.g., CD4, CD8) for 30 minutes at 4°C.

-

Wash the cells and resuspend in FACS buffer for flow cytometry analysis.

-

Gate on CD4+ and CD8+ T cell populations.

-

Analyze the histogram of the cell proliferation dye. Each peak of decreasing fluorescence intensity represents a cell division.

-

Calculate the proliferation index, division index, and percentage of divided cells using appropriate software (e.g., FlowJo).

-

Conclusion

The analysis of immune cells treated with JAK inhibitors by flow cytometry provides crucial insights into their mechanism of action and therapeutic potential. The protocols outlined in these application notes offer a robust framework for assessing the impact of compounds like Jak-IN-14 on key immune cell functions, including intracellular signaling and proliferation. While specific data for Jak-IN-14 is not currently available, the representative data from other JAK inhibitors demonstrate the expected dose-dependent inhibition of STAT phosphorylation and suppression of T cell proliferation. These methods are essential for the preclinical evaluation and clinical monitoring of novel JAK inhibitors in the context of autoimmune and inflammatory diseases.

References

- 1. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. JAK and mTOR inhibitors prevent cytokine release while retaining T cell bispecific antibody in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The JAK inhibitor AZD1480 regulates proliferation and immunity in Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JAK Inhibition Differentially Affects NK Cell and ILC1 Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Investigating Synergistic Effects of JAK Inhibitors in Combination Therapies